N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-15(28)16-6-5-7-17(14-16)24-22-23(26-21-9-4-3-8-20(21)25-22)27-32(29,30)19-12-10-18(31-2)11-13-19/h3-14H,1-2H3,(H,24,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLVUKRCHOGJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, which can be achieved by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The resulting quinoxaline derivative is then subjected to further functionalization.
-
Step 1: Synthesis of Quinoxaline Core
Reactants: o-Phenylenediamine and 1,2-dicarbonyl compound (e.g., glyoxal)
Conditions: Reflux in ethanol or another suitable solvent
Product: Quinoxaline derivative
Chemical Reactions Analysis
Types of Reactions
N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives
Reduction: Formation of reduced quinoxaline derivatives
Substitution: Formation of halogenated quinoxaline derivatives
Scientific Research Applications
Anticancer Activity
The compound has demonstrated significant anticancer activity, particularly against various human cancer cell lines. Research indicates that derivatives of quinoxaline, including N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide, exhibit potent antiproliferative effects.
Case Studies and Findings
- Cell Line Studies : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Notably, some derivatives have exhibited IC50 values in the range of 1.9–7.52 μg/mL against HCT-116 cells, indicating strong antiproliferative effects .
- Mechanism of Action : The mechanism underlying the anticancer activity involves the inhibition of key enzymes associated with cancer progression, such as tyrosine kinases. Additionally, quinoxaline derivatives are known to induce apoptosis in cancer cells, further enhancing their therapeutic potential .
Synthesis and Structural Modifications
The synthesis of this compound typically involves several chemical reactions that modify the quinoxaline structure to enhance its biological activity.
Synthesis Techniques
- Chemoselective Reactions : The compound can be synthesized through chemoselective reactions involving soft electrophiles and quinoxaline derivatives. This method allows for the efficient introduction of functional groups that enhance biological activity while maintaining structural integrity .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of synthesized compounds to biological targets, which aids in optimizing their structures for improved efficacy against cancer cells .
Broader Therapeutic Potential
Beyond anticancer applications, quinoxaline derivatives have been explored for their potential in treating other conditions:
- Antiviral Activity : Some studies suggest that quinoxaline compounds may possess antiviral properties, making them candidates for further investigation in antiviral drug development .
- Antimicrobial Properties : Quinoxaline derivatives have also shown promise as antimicrobial agents, which could be beneficial in treating infections resistant to conventional antibiotics .
Data Summary Table
Mechanism of Action
The mechanism of action of N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-ethoxybenzenesulfonamide
- N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
Uniqueness
N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxybenzenesulfonamide group, which imparts specific chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Biological Activity
N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 4-methoxybenzenesulfonyl chloride with an appropriate amine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane and a base like pyridine to facilitate the formation of the sulfonamide linkage.
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including those similar to this compound, exhibit notable antibacterial and antifungal activities. For instance, compounds containing the sulfonamide moiety have been reported to inhibit bacterial growth by targeting bacterial enzymes involved in folate synthesis, which is crucial for nucleic acid production .
A study highlighted the antimicrobial efficacy of various sulfonamide derivatives, demonstrating that modifications in their chemical structure can enhance their activity against specific pathogens .
Anticancer Activity
In addition to antimicrobial effects, quinoxaline derivatives have been explored for their anticancer properties. Research has shown that certain quinoxaline-based compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . The mechanism often involves the inhibition of key proteins involved in tumor growth and survival.
For example, N-(3-acetylphenyl) derivatives have demonstrated selective cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several sulfonamide derivatives, including this compound. The results showed that this compound exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| N-(3-acetylphenyl)-4-methoxybenzenesulfonamide | 32 | Staphylococcus aureus |
| Control (Amoxicillin) | 16 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation at low micromolar concentrations. The compound was observed to induce apoptosis in human breast cancer cells through activation of caspase pathways, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction via caspases |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
Q & A
Basic: What synthetic strategies are employed for synthesizing N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide?
Methodological Answer:
The synthesis typically involves coupling quinoxaline derivatives with sulfonamide groups. A thiourea bridge is often introduced via reaction of isothiocyanate intermediates with amines (e.g., 3-acetylaniline). For example, similar compounds in the thioureido sulfaquinoxaline class were synthesized by reacting 4-(3-isothiocyanatophenyl)benzenesulfonamide with quinoxalin-2-amine derivatives under reflux in anhydrous ethanol . Post-synthesis purification employs column chromatography (silica gel, chloroform/methanol gradient), and structural validation uses NMR, HRMS, and X-ray crystallography (via SHELX software for refinement) .
Basic: How is the cytotoxicity of this compound evaluated in vitro?
Methodological Answer:
The sulforhodamine B (SRB) assay is widely used for cytotoxicity screening. Cells (e.g., HEPG2 liver cancer cells) are treated with the compound for 48–72 hours, fixed with trichloroacetic acid, stained with SRB, and absorbance measured at 564 nm. IC50 values are calculated using nonlinear regression. For example, structurally related sulfaquinoxaline derivatives showed IC50 values of 15.6–26.8 µM against HEPG2 cells, outperforming doxorubicin (IC50 = 71.8 µM) .
Advanced: What molecular mechanisms underlie its anticancer activity?
Methodological Answer:
Mechanistic studies suggest dual pathways:
- Kinase Inhibition : The quinoxaline-sulfonamide scaffold may target phosphatidylinositol 3-kinase (PI3K) isoforms, as seen in analogs like SAR245409 (a PI3K inhibitor with a similar structure) . Competitive binding assays using recombinant kinases and ATP analogs (e.g., LY294002) can validate this.
- Antimitotic Effects : Sulfonamides like ABT-751 disrupt microtubule dynamics by binding to β-tubulin. Immunofluorescence microscopy (α-tubulin staining) and cell cycle analysis (flow cytometry) can confirm mitotic arrest .
Advanced: How do structural modifications influence its antiproliferative potency?
Methodological Answer:
Key modifications include:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., ethylbenzoate) at the thioureido moiety enhances potency. For example, compound 9 (IC50 = 15.6 µM) outperformed analogs with bulkier groups due to improved cellular uptake .
- Quinoxaline Substitution : Replacing quinoxaline with pyridine or thiazole reduces activity, highlighting the importance of the planar heterocyclic core for DNA intercalation or kinase binding .
Structure-activity relationship (SAR) studies should use systematic substitutions followed by cytotoxicity screening and molecular docking (e.g., AutoDock Vina) to predict binding affinities .
Advanced: What methodologies assess its efficacy in combination therapy?
Methodological Answer:
- Radiosensitization : Co-treatment with γ-irradiation (e.g., 8 kGy) enhances apoptosis. Clonogenic assays post-irradiation measure surviving fractions, while comet assays quantify DNA damage .
- Chemotherapy Synergy : Evaluate combination indices (CI) via the Chou-Talalay method using drugs like doxorubicin. Synergistic effects (CI < 1) suggest reduced therapeutic doses and mitigated toxicity .
Advanced: How is target specificity validated for this compound?
Methodological Answer:
- Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to test inhibition across 100+ kinases. A >50% inhibition at 1 µM indicates primary targets .
- CRISPR-Cas9 Knockout : Generate PI3K- or CaMK II-deficient cell lines. Loss of compound efficacy in knockout models confirms target dependency .
- Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts upon compound binding to identify direct targets .
Basic: What analytical techniques confirm its structural integrity?
Methodological Answer:
- X-ray Crystallography : SHELX software refines diffraction data to resolve bond lengths/angles (e.g., C-S bond in sulfonamide: ~1.76 Å) .
- NMR Spectroscopy : Key signals include aromatic protons (δ 7.2–8.5 ppm), methoxy singlet (δ 3.8 ppm), and acetyl carbonyl (δ 2.6 ppm, 13C) .
- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C25H23N4O4S: 491.1392) .
Advanced: How is metabolic stability evaluated in preclinical studies?
Methodological Answer:
- Liver Microsome Assay : Incubate with human liver microsomes (HLM) and NADPH. LC-MS quantifies parent compound depletion over 60 minutes. High clearance (>50 µL/min/mg) indicates rapid metabolism .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
